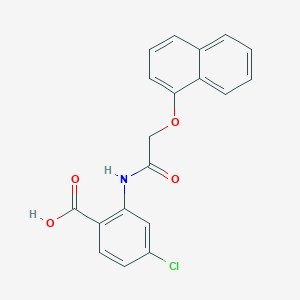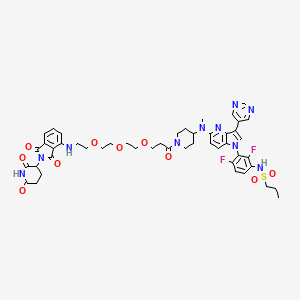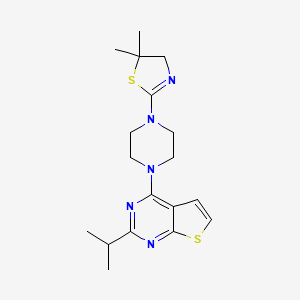
Menin-MLL inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menin-MLL inhibitor 3 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of acute leukemias characterized by MLL rearrangements or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to halt the progression of these aggressive leukemias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of a cyclopentan-1-ol derivative, which undergoes a series of reactions including methylation, amination, and coupling with a pyridazinyl phenyl derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Menin-MLL inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert ketones or aldehydes into alcohols, which may be intermediates in the synthesis of the inhibitor.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Menin-MLL inhibitor 3 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.
Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and disease mechanisms.
Medicine: It is being explored as a potential therapeutic agent for treating acute leukemias with MLL rearrangements or NPM1 mutations.
Wirkmechanismus
Menin-MLL inhibitor 3 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic genes such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also affects various signaling pathways, including those involving BCL2 and CDK6, enhancing the efficacy of other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
SNDX-5613 (Revumenib): Another menin-MLL inhibitor with similar mechanisms of action but different pharmacokinetic properties.
KO-539 (Ziftomenib): A menin-MLL inhibitor with a distinct chemical structure and efficacy profile.
DS-1594a: A novel menin-MLL inhibitor with potent activity against MLL-rearranged leukemias .
Uniqueness: Menin-MLL inhibitor 3 is unique in its specific binding affinity and selectivity for the menin-MLL interaction. Its optimized chemical structure allows for effective disruption of this interaction, making it a promising candidate for targeted leukemia therapy .
Eigenschaften
Molekularformel |
C18H25N5S2 |
|---|---|
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3 |
InChI-Schlüssel |
BYEYBIAXHABAEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)

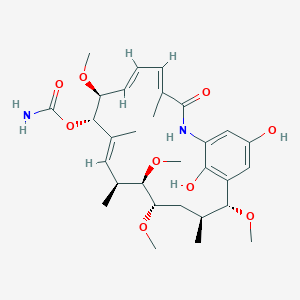
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
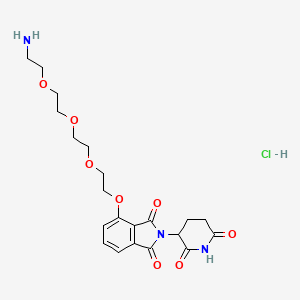

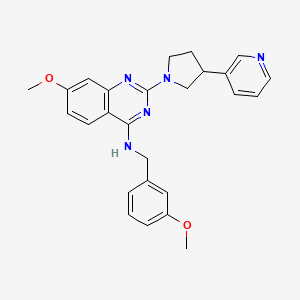
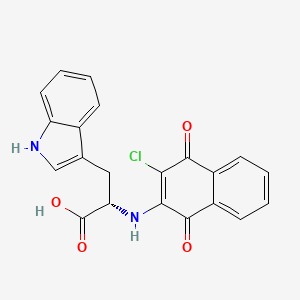
![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
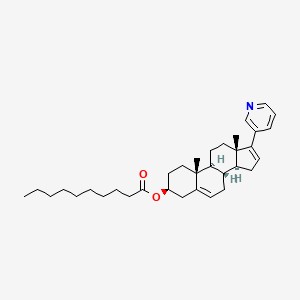
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
